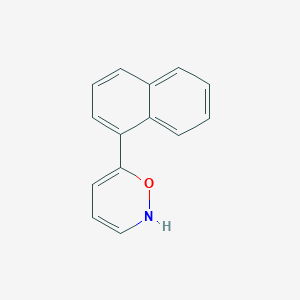

6-(Naphthalen-1-yl)-2H-1,2-oxazine

Description

Structure

3D Structure

Properties

CAS No. |

71410-74-7 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

6-naphthalen-1-yl-2H-oxazine |

InChI |

InChI=1S/C14H11NO/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-16-14/h1-10,15H |

InChI Key |

BDUNNJPOCKHUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CNO3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Naphthalen 1 Yl 2h 1,2 Oxazine and Its Derivatives

Retrosynthetic Analysis of the 1,2-Oxazine Core with a Naphthalene (B1677914) Substituent

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available, or easily synthesized starting materials. For 6-(naphthalen-1-yl)-2H-1,2-oxazine, the primary disconnections are made within the heterocyclic 1,2-oxazine ring.

The 1,2-oxazine ring is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. sci-hub.sersc.org A common and effective strategy for constructing this ring is through the cyclization of a linear precursor that contains all the necessary atoms. A logical disconnection of the C=N and C-O bonds within the 2H-1,2-oxazine ring points towards an α,β-unsaturated γ-hydroxyimino ketone or, more simply, an α,β-unsaturated ketoxime. This intermediate already contains the requisite N-O linkage.

This α,β-unsaturated ketoxime can be further disconnected at the C=N bond of the oxime functional group. This leads to two key synthons:

An α,β-unsaturated carbonyl compound bearing the naphthalene-1-yl substituent. A prime candidate for this synthon is a naphthalene-substituted chalcone (B49325), such as (E)-3-aryl-1-(naphthalen-1-yl)prop-2-en-1-one.

A source for the N-O moiety , which is typically hydroxylamine (B1172632) (NH₂OH). uobaghdad.edu.iq

Therefore, the retrosynthetic pathway suggests that this compound can be assembled by first synthesizing a naphthalene-containing chalcone, converting it to the corresponding α,β-unsaturated oxime, and then inducing cyclization. This multi-step approach allows for modularity, as various substituents can be introduced on the chalcone framework to generate a library of derivatives.

Synthesis of Precursors to the this compound Scaffold

The successful synthesis of the target oxazine (B8389632) relies on the efficient preparation of its key building blocks, as identified in the retrosynthetic analysis.

Preparation of Naphthalene-1-yl-substituted Intermediates

The primary precursor is a naphthalene-substituted α,β-unsaturated ketone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are ideal intermediates. nih.gov The synthesis of naphthalene-based chalcones is well-established, most commonly through the Claisen-Schmidt condensation reaction. tandfonline.comekb.eg This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde. nih.gov

To prepare a suitable precursor for this compound, 2'-acetylnaphthalene can be reacted with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent such as methanol (B129727) or ethanol. nih.govresearchgate.net This method is versatile and generally provides good to excellent yields of the desired chalcone. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acetylnaphthalene | Benzaldehyde | KOH / Methanol | Not Specified | Good | nih.gov |

| 4-Hydroxyacetophenone | 2-Alkoxynaphthaldehyde | SOCl₂ / Ethanol | Not Specified | 83-98% | tandfonline.com |

| Ketones | Aldehydes | 50% w/v KOH / Methanol | 24 h | Varies | researchgate.net |

Other methods for synthesizing α,β-unsaturated ketones include Suzuki-Miyaura type coupling reactions between α,β-unsaturated acyl chlorides and arylboronic acids, offering an alternative to traditional Friedel-Crafts acylations. organic-chemistry.org

Synthesis of Complementary Synthons for Oxazine Ring Formation

With the naphthalene-chalcone in hand, the next step is the introduction of the nitrogen-oxygen (N-O) moiety. This is typically achieved by converting the α,β-unsaturated ketone into its corresponding α,β-unsaturated ketoxime. This transformation is a straightforward condensation reaction between the ketone and hydroxylamine hydrochloride (NH₂OH·HCl), usually carried out in a basic solvent like pyridine (B92270) or in the presence of a base to free the hydroxylamine. uobaghdad.edu.iqnih.gov

The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon of the chalcone, followed by dehydration to yield the oxime. The resulting α,β-unsaturated ketoximes are often stable compounds that can be isolated and purified before the final cyclization step. uobaghdad.edu.iqnih.gov These oximes are critical precursors, containing the complete carbon skeleton and the N-O unit required for the formation of the 1,2-oxazine ring. nih.gov

Direct Cyclization Strategies for the Formation of the 1,2-Oxazine Ring System

The final and key step in the synthesis is the closure of the six-membered 1,2-oxazine ring. This can be accomplished through several pathways, including pericyclic reactions and transition metal-catalyzed processes.

Pericyclic Reactions and Their Application

The Hetero-Diels-Alder (HDA) reaction is a powerful pericyclic [4+2] cycloaddition for constructing six-membered heterocyclic rings. clockss.orgkhanacademy.org In the context of 1,2-oxazine synthesis, this typically involves the reaction of a diene with a heterodienophile containing an N=O bond (a nitroso compound). clockss.orgresearchgate.net

To form a structure like this compound, one could envision two primary HDA strategies:

Strategy A: Reaction of a 1,3-diene bearing a naphthalene substituent at the 1-position with a simple nitroso compound (e.g., nitrosobenzene).

Strategy B: Reaction of a simple 1,3-diene (e.g., butadiene) with a naphthalene-substituted nitroso compound (e.g., 1-nitrosonaphthalene).

These reactions are often thermally promoted and proceed through a cyclic transition state. clockss.orgkhanacademy.org The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic properties of the substituents on both the diene and the dienophile. clockss.orgresearchgate.net The HDA reaction using conjugated nitroalkenes has also been shown to be an effective, non-catalytic method for forming 1,2-oxazine N-oxides, which can be subsequently reduced to the desired 1,2-oxazine. mdpi.com

Transition Metal-Catalyzed Approaches to 1,2-Oxazine Ring Closure

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. While literature specifically detailing the transition metal-catalyzed synthesis of this compound is sparse, methods for related structures suggest viable pathways.

Palladium Catalysis: Enantioselective oxa-Diels-Alder reactions catalyzed by chiral palladium(II) complexes have been developed for the synthesis of dihydropyrans and related oxazines. nih.gov Such a process could potentially be adapted, using a Pd(II) catalyst to facilitate the [4+2] cycloaddition between a naphthalene-containing diene and a suitable dienophile.

Ruthenium Catalysis: Ruthenium catalysts have been successfully employed for the tandem N-H insertion/cyclization of α-arylamino ketones with diazo compounds to form 1,4-oxazines. rsc.org Although this produces a different isomer, the ability of ruthenium to catalyze C-N bond formation and cyclization suggests its potential applicability in 1,2-oxazine synthesis through a different mechanistic pathway, such as the annulation of specifically designed precursors.

Other Annulation Strategies: The construction of fused clockss.orgmdpi.com-oxazine derivatives has been achieved through annulations of aminoxy-tethered 1,7-enynes, involving reactions like the Pauson-Khand reaction or ring-closing metathesis. rsc.org These advanced strategies could be adapted to build the this compound scaffold from appropriately designed enyne precursors.

These catalytic methods offer potential advantages in terms of milder reaction conditions, higher yields, and better control over stereochemistry compared to traditional thermal methods.

Mechanistic Studies of Key Ring-Forming Reactions

The formation of the 2H-1,2-oxazine ring, a six-membered heterocycle containing a nitrogen-oxygen bond, can be achieved through various synthetic routes. Mechanistic studies of these reactions are fundamental to understanding and optimizing the synthesis of complex derivatives such as this compound. Key ring-forming reactions include hetero-Diels-Alder reactions, electrocyclizations, and annulation of cyclopropyl (B3062369) carbonyls.

One of the most prominent methods for constructing the 1,2-oxazine ring is the hetero-Diels-Alder (HDA) reaction . clockss.orgmdpi.com In this [4+2] cycloaddition, a diene reacts with a heterodienophile, typically a nitroso compound. For the synthesis of a 6-substituted 1,2-oxazine, a 1-nitrosoalkene can act as the 4π component, reacting with a suitable dienophile. Alternatively, an inverse-electron-demand HDA reaction can occur where a nitroso-substituted arene acts as the heterodiene. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), have shed light on the mechanism of these cycloadditions. mdpi.comresearchgate.net The reaction can proceed through either a concerted or a stepwise pathway, and the nature of the transition state is highly dependent on the substituents on both the diene and the dienophile. clockss.org For instance, the cycloaddition of nitrosoarenes with dienes is suggested to proceed via a highly asynchronous transition state. clockss.org Bonding Evolution Theory (BET) analysis of some HDA reactions indicates a two-stage, one-step mechanism where the C-C and N-O bonds are not formed simultaneously. mdpi.comresearchgate.net

Electrocyclization reactions also offer a powerful route to 1,2-oxazines. For example, a 1-oxa-5-azahexa-1,3,5-triene can undergo a 1,6-electrocyclization to form a 2H-1,3-oxazine ring system, and analogous azapolyenes can lead to 1,2-oxazines. mdpi.com These reactions are often thermally or photochemically induced and proceed through a pericyclic transition state, the stereochemical outcome of which can be predicted by the Woodward-Hoffmann rules.

Another innovative approach involves the Cloke-Wilson-type annulation of cyclopropyl carbonyls. The ring expansion of aryl-substituted cyclopropane (B1198618) carbaldehydes with hydroxylamine salts provides a convenient route to dihydro-4H-1,2-oxazines. acs.org This transformation is believed to proceed through the formation of an oxime intermediate, followed by acid-catalyzed ring opening of the cyclopropane and subsequent intramolecular cyclization.

Regioselectivity and Stereocontrol in the Synthesis of this compound Analogues

Achieving high levels of regioselectivity and stereocontrol is a significant challenge in the synthesis of substituted 1,2-oxazines. The position of the naphthalenyl group at C-6 and the potential for stereocenters within the oxazine ring necessitate careful consideration of the synthetic methodology.

Regioselectivity in HDA reactions is governed by the electronic and steric properties of the reacting partners. In the reaction of an unsymmetrical diene with a nitroso compound, two regioisomers can be formed. The regiochemical outcome can often be predicted by considering the frontier molecular orbital (FMO) interactions. For the synthesis of this compound, a highly regioselective reaction is paramount. For example, the reaction of a 1-nitroso-alkene bearing the naphthalen-1-yl group with a symmetrical dienophile would circumvent issues of regioselectivity. In reactions involving unsymmetrical components, such as the cycloaddition of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane, complete regiocontrol has been observed, leading to a single regioisomer. mdpi.comresearchgate.net The regioselectivity in the synthesis of substituted oxazoles via intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes has been shown to be highly controllable through the use of gold catalysis. rsc.org

Stereocontrol is crucial when the 1,2-oxazine ring contains one or more stereocenters. Diastereoselective syntheses have been achieved through various strategies. For instance, the "homo 3+2" dipolar cycloaddition of nitrones with 1,1-cyclopropane diesters leads to tetrahydro-1,2-oxazines with excellent diastereoselectivity for a cis relationship between substituents at the 3- and 6-positions. researchgate.net Bifunctional catalysis has been employed in the annulation of a tetrahydro-1,2-oxazine ring from nitroolefins, yielding products with three contiguous stereocenters with high diastereomeric and enantiomeric ratios. rsc.org The development of analytical methods, such as HPLC with chiral stationary phases, is essential for determining the stereoisomer ratio in such reactions. rsc.org Rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates also proceeds with excellent diastereoselectivity. mdpi.com

Sustainable and Green Chemistry Principles in Synthetic Routes to this compound

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com These principles can be applied to the synthesis of this compound to develop more eco-friendly processes.

A key aspect of green chemistry is the use of alternative reaction media . Water has been explored as a solvent for the synthesis of oxazine derivatives, often in one-pot, multicomponent reactions. bohrium.comresearchgate.net The use of aqueous hydrotropic solutions has also been reported to be an efficient and sustainable medium for the synthesis of naphthoxazine derivatives. tandfonline.com

The development of catalytic methods is another cornerstone of green synthesis. The use of solid acid catalysts like K-10 montmorillonite (B579905) can facilitate reactions under solvent-free conditions, often with microwave assistance. mdpi.com Polyphosphoric acid has been used as a green catalyst for the synthesis of 1,3-oxazine derivatives in aqueous media. bohrium.comresearchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical and are considered a green synthetic strategy. The one-pot synthesis of oxazine derivatives from multiple starting materials reduces the number of synthetic steps, minimizes waste generation, and saves time and resources. bohrium.comtandfonline.com

The application of alternative energy sources such as microwave irradiation and ultrasound can lead to shorter reaction times, higher yields, and cleaner reactions. nih.govmdpi.com Grinding techniques have also been explored as a solvent-free method for the synthesis of new oxazine compounds. tpcj.org

Below is a table summarizing potential green synthetic approaches applicable to the synthesis of 1,2-oxazine derivatives.

| Green Chemistry Principle | Synthetic Approach | Potential Application for this compound | Reference |

| Alternative Solvents | One-pot multicomponent condensation in aqueous media | Synthesis from a naphthaldehyde derivative, an amine, and a suitable third component in water. | bohrium.comresearchgate.net |

| Catalysis | Use of solid acid catalysts (e.g., K-10 montmorillonite) | Hetero-Diels-Alder reaction catalyzed by a solid acid under solvent-free conditions. | mdpi.com |

| Atom Economy | Multicomponent reactions (MCRs) | A one-pot synthesis involving a naphthalenyl-containing starting material to directly form the oxazine ring. | tandfonline.com |

| Energy Efficiency | Microwave-assisted synthesis | Acceleration of the cycloaddition or cyclization step to form the 1,2-oxazine ring. | nih.govmdpi.com |

| Solvent-Free Reactions | Grinding technique | Solid-state synthesis of the target compound from solid reactants. | tpcj.org |

Advanced Structural Elucidation and Conformational Analysis of 6 Naphthalen 1 Yl 2h 1,2 Oxazine

High-Resolution Spectroscopic Characterization Techniques

A combination of high-resolution spectroscopic methods is indispensable for the unambiguous structural determination of complex organic molecules like 6-(Naphthalen-1-yl)-2H-1,2-oxazine.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

For instance, in the ¹H NMR spectra of related 2,3-dihydro-1H-naphtho[1,2-e] acgpubs.orgnp-mrd.orgoxazine (B8389632) derivatives, the protons of the oxazine ring exhibit characteristic chemical shifts and coupling patterns. nih.gov The protons on the naphthalene (B1677914) ring system would be expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their exact shifts and multiplicities dictated by the substitution pattern and through-space interactions.

The ¹³C NMR spectrum would similarly provide key information. The carbon atoms of the naphthalene moiety would resonate in the downfield region, while the carbons of the 2H-1,2-oxazine ring would have distinct chemical shifts influenced by the neighboring nitrogen and oxygen atoms. For comparison, the ¹³C NMR data for precursors like 1-(2-aminonaphthalen-1-yl)ethan-1-one show characteristic signals for the naphthalenyl carbons and the side-chain carbons, which serve as a reference for assigning the spectrum of the cyclized product. mdpi.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalenyl-H | 7.0 - 8.5 | - |

| Oxazine Ring-H | 3.0 - 5.0 | - |

| Naphthalenyl-C | 110 - 140 | 110 - 140 |

| Oxazine Ring-C | 40 - 80 | 40 - 80 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₄H₁₁NO.

The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure and stability. The fragmentation of related naphthoxazine precursors, such as 1-(2-aminonaphthalen-1-yl) derivatives, often involves the loss of small molecules and characteristic cleavages of the side chain, which can be used to infer the fragmentation pathways of the target compound. mdpi.com The analysis of these patterns is instrumental in mechanistic studies, helping to identify intermediates and elucidate reaction pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis and Conformational Insight

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the naphthalene ring, the C=C stretching vibrations of the aromatic system, and the C-O and C-N stretching vibrations of the oxazine ring. A study on 1-naphthyl acetic acid provides a reference for the vibrational frequencies of the naphthalene moiety. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the C=C bonds of the naphthalene ring. The combination of both techniques allows for a more complete vibrational analysis, which can be used to gain insights into the conformational properties of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-O Stretch | 1250 - 1050 | FT-IR |

| C-N Stretch | 1200 - 1000 | FT-IR |

Single Crystal X-ray Diffraction Studies of this compound

Determination of Molecular Conformation and Stereochemistry in the Solid State

While a crystal structure for this compound has not been reported, the crystal structure of a related isomer, 1-[(2,3-dihydro-1H-naphtho[1,2-e] acgpubs.orgnp-mrd.orgoxazin-2-yl)methyl]naphthalen-2-ol, reveals that the oxazine ring adopts a half-chair conformation. nih.govnih.gov This suggests that the 2H-1,2-oxazine ring in the title compound is also likely to be non-planar. The naphthalenyl substituent at the 6-position will have a specific orientation relative to the oxazine ring, which will be determined by steric and electronic factors.

The puckering parameters of the oxazine ring, which quantify its deviation from planarity, can be precisely determined from X-ray diffraction data. These parameters are crucial for understanding the conformational flexibility of the ring system.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of the related naphthoxazine derivative, C-H···π interactions and π-π stacking between the naphthalene rings play a significant role in the crystal packing. nih.govnih.gov

It is anticipated that similar interactions would be observed in the crystal structure of this compound. The naphthalene rings are likely to engage in π-π stacking, and various C-H···π and C-H···O interactions could further stabilize the crystal lattice. Understanding these packing motifs is essential for predicting the material properties of the compound.

In-depth Computational Analysis of this compound Remains a Subject for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the chemical compound this compound. While the broader class of 1,2-oxazines and their derivatives has been the subject of various synthetic and computational studies, detailed structural elucidation and conformational analysis of this particular naphthalene-substituted variant have not been published. Consequently, the generation of a scientifically accurate article with specific data tables and in-depth research findings, as requested, is not feasible at this time.

The field of computational chemistry provides powerful tools for understanding the intricacies of molecular structure and behavior. Methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations are routinely employed to predict electronic properties, stability, and conformational preferences of novel compounds. However, the application of these techniques to this compound has yet to be documented in accessible research.

General computational studies on the 1,2-oxazine ring system do provide a foundational understanding of its structural characteristics. For instance, research on related 3,6-dihydro-2H-1,2-oxazines has utilized DFT calculations to explore stable conformations and the influence of various substituents on the ring's geometry. These studies often employ basis sets like B3LYP/6-31G* to optimize molecular structures and predict spectroscopic parameters.

Furthermore, the conformational landscape of different oxazine derivatives has been investigated through molecular mechanics and dynamics simulations. Such studies are crucial for understanding how these molecules might interact with biological targets, a key aspect in drug discovery. The prediction of spectroscopic data, including NMR and UV-Vis spectra, through computational methods and their correlation with experimental results is also a common practice for validating theoretical models and confirming molecular structures.

While these general findings on the 1,2-oxazine class of compounds are informative, they cannot be directly and accurately extrapolated to provide specific data for this compound without dedicated research on this exact molecule. The presence of the bulky and electronically distinct naphthalen-1-yl group at the 6-position of the 2H-1,2-oxazine ring would significantly influence its electronic structure, conformational preferences, and spectroscopic signature in ways that can only be determined through specific experimental and computational investigation.

The synthesis and structural elucidation of novel heterocyclic compounds like this compound are essential first steps that pave the way for advanced computational analysis. Future research in this area would be invaluable for building a comprehensive understanding of its chemical properties and potential applications.

Chemical Reactivity and Derivatization Strategies for 6 Naphthalen 1 Yl 2h 1,2 Oxazine

Reactions at the 1,2-Oxazine Heterocyclic Ring

The 1,2-oxazine ring is a six-membered heterocycle characterized by an inherent reactivity due to the N-O bond. rsc.org This bond is prone to cleavage, which is a central feature of the ring's chemistry. clockss.org The reactivity of the ring can be categorized into several key transformations.

The nitrogen and oxygen atoms within the 1,2-oxazine ring, along with the associated double bonds, are the primary sites for electrophilic and nucleophilic attack. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base, reacting with electrophiles such as acids or alkylating agents. Protonation or alkylation at the nitrogen atom would generate a 1,2-oxazinium salt. These salts are activated intermediates, making the ring more susceptible to subsequent nucleophilic attack. clockss.org

Conversely, the ring system can be attacked by nucleophiles. This is particularly efficient if the ring is activated, for example, as an oxazinium salt formed by prior reaction with an electrophile. clockss.org Nucleophiles can attack the carbon atoms adjacent to the heteroatoms, potentially leading to ring-opening or substitution, depending on the reaction conditions and the structure of the nucleophile.

Ring-opening reactions are a characteristic feature of the 1,2-oxazine system, largely due to the facile cleavage of the weak N-O bond. clockss.orgresearchgate.net This cleavage can be initiated under various conditions, including reductive, acidic, or basic environments. For instance, treatment with acid can promote a hydrolysis/dehydration/fragmentation cascade, leading to acyclic products like nitrile alcohols. researchgate.net This reactivity makes 1,2-oxazines useful as synthetic intermediates for producing functionalized acyclic molecules. mdpi.com

Ring-contraction and expansion reactions, while less common for simple monocyclic 1,2-oxazines, have been observed in related fused or substituted systems. Base-promoted ring contraction of certain bicyclic oxazine (B8389632) derivatives to form pyrrole-based structures has been documented. mdpi.com Ring expansion of dibromocyclopropane-fused 1,2-oxazinanes to seven-membered 1,2-oxazepines has also been reported, suggesting that with appropriate substitution, the 6-(naphthalen-1-yl)-2H-1,2-oxazine ring could potentially undergo skeletal rearrangements. researchgate.net

The oxidation and reduction of the 1,2-oxazine ring primarily involves the N-O bond and the C=N/C=C double bonds. youtube.combyjus.comlibretexts.org

Reduction: The most common transformation is the reductive cleavage of the N-O bond. researchgate.net This reaction is a reliable method for opening the ring and is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). researchgate.netresearchgate.net Chemical reducing agents such as zinc in acetic acid (Zn/AcOH) have also been used effectively for N-O bond hydrogenolysis. researchgate.net Depending on the substrate and conditions, the C=C double bond within the oxazine ring may also be reduced simultaneously with the N-O bond cleavage. researchgate.net Selective reduction of the C=N bond to yield a saturated 1,2-oxazinane (B1295428) can be accomplished using milder reagents like sodium cyanoborohydride. researchgate.net

Oxidation: The oxidation of the 2H-1,2-oxazine ring itself is less studied than its reduction. The nitrogen atom could potentially be oxidized to form an N-oxide, a transformation known for related heterocyclic systems. However, the presence of the readily oxidizable naphthalene (B1677914) ring presents a challenge for selectivity. More commonly, the 1,2-oxazine ring is synthesized from the oxidation of precursor molecules, such as the oxidative cyclization of oximes. clockss.orgmdpi.com

Table 1: Summary of Reactivity at the 1,2-Oxazine Ring

| Section | Reaction Type | Reagents/Conditions | Expected Outcome | Reference |

|---|---|---|---|---|

| 4.1.1 | Electrophilic Attack | Acids (e.g., HCl), Alkyl Halides | Formation of 1,2-oxazinium salts | clockss.org |

| 4.1.1 | Nucleophilic Attack | Nucleophiles (e.g., CN⁻) on oxazinium salts | Ring-opening or substitution | clockss.org |

| 4.1.2 | Ring-Opening | Acid (e.g., H₃O⁺), Reductive conditions | Cleavage of N-O bond to form acyclic compounds | researchgate.net |

| 4.1.2 | Ring-Contraction | Base (e.g., DBU) in specific systems | Formation of smaller heterocyclic rings (e.g., pyrroles) | mdpi.com |

| 4.1.3 | Reduction (N-O Cleavage) | H₂ with Pd/C or Raney Ni; Zn/AcOH | Cleavage of N-O bond to form amino alcohols | researchgate.netresearchgate.net |

| 4.1.3 | Reduction (C=N) | NaBH₃CN | Selective reduction to saturated 1,2-oxazinane | researchgate.net |

Functionalization of the Naphthalene Substituent

The naphthalene ring system is significantly more reactive towards electrophiles than benzene (B151609). spcmc.ac.inlibretexts.org This allows for a range of derivatization strategies to modify the naphthalenyl portion of this compound.

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the C1 (or α) position due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings. libretexts.orgyoutube.com In this compound, the C1 position is already substituted. Therefore, subsequent electrophilic attack will be directed to other positions on the naphthalene ring.

The primary positions available for substitution are C2, C3, C4, C5, C6, C7, and C8. Generally, the other α-positions (C4, C5, and C8) are favored over the β-positions. libretexts.org The directing influence of the existing 1-(2H-1,2-oxazin-6-yl) substituent and steric hindrance will determine the precise regioselectivity. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in CCl₄), and Friedel-Crafts acylation can be employed to introduce new functional groups. uomustansiriyah.edu.iqyoutube.com For instance, halogenation does not require a Lewis acid catalyst due to naphthalene's high reactivity. uomustansiriyah.edu.iq The development of C-H activation strategies using transient directing groups has also enabled highly regioselective functionalization at specific positions, such as the peri-(C8) and ortho-(C2) positions of 1-substituted naphthalenes. nih.govnih.gov

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. youtube.comyoutube.com These reactions typically involve a transition metal catalyst, often based on palladium or nickel, to couple an organometallic reagent with an organic halide or triflate. youtube.comacs.org

To apply this strategy to this compound, a two-step process is generally required:

Introduction of a Handle: First, a functional group suitable for cross-coupling, most commonly a halogen (Br or I), is introduced onto the naphthalene ring via regioselective electrophilic aromatic substitution as described above.

Coupling Reaction: The resulting halo-naphthalene derivative can then undergo various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.com

Stille Coupling: Coupling with an organostannane (R-SnBu₃) using a palladium catalyst. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, catalyzed by palladium and copper. youtube.com

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine in the presence of a palladium catalyst. youtube.com

This modular approach allows for the introduction of a wide array of alkyl, aryl, alkynyl, and amino groups onto the naphthalene scaffold.

Table 2: Summary of Reactivity at the Naphthalene Substituent

| Section | Reaction Type | Reagents/Conditions | Expected Outcome | Reference |

|---|---|---|---|---|

| 4.2.1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group | uomustansiriyah.edu.iq |

| 4.2.1 | Halogenation | Br₂, CCl₄ | Introduction of a bromo (-Br) group | uomustansiriyah.edu.iqyoutube.com |

| 4.2.1 | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group | uomustansiriyah.edu.iq |

| 4.2.2 | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | C-C bond formation (aryl-aryl, aryl-alkyl) | youtube.com |

| 4.2.2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C bond formation (aryl-alkyne) | youtube.com |

| 4.2.2 | Buchwald-Hartwig | Amine, Pd catalyst, base | C-N bond formation (arylamine synthesis) | youtube.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Oxazinium salt |

| Nitrile alcohol |

| Pyrrole |

| 1,2-Oxazepine |

| 1,2-Oxazinane |

| N-oxide |

| Palladium on carbon (Pd/C) |

| Raney Nickel (Raney Ni) |

| Zinc |

| Acetic acid |

| Sodium cyanoborohydride |

| Benzene |

| Nitric acid (HNO₃) |

| Sulfuric acid (H₂SO₄) |

| Bromine (Br₂) |

| Carbon tetrachloride (CCl₄) |

| Boronic acid |

| Organostannane |

| Terminal alkyne |

Synthesis of Structurally Diverse Analogues and Bioisosteres of this compound

The synthesis of analogues and bioisosteres of this compound is crucial for exploring its chemical space and potential applications. Strategies primarily focus on modifications of the naphthalene ring, the oxazine core, and the introduction of bioisosteric replacements.

A key synthetic route to 6-aryl-2H-1,2-oxazines involves the hetero-Diels-Alder reaction between a nitrosoarene and a diene. This method offers a versatile platform for generating a variety of analogues by employing substituted nitrosonaphthalenes or modified dienes. For instance, palladium-phenanthroline complexes have been shown to catalyze the reaction between unfunctionalized conjugated dienes and nitroarenes under carbon monoxide pressure, yielding the corresponding 1,2-oxazine adducts in high yields. researchgate.net This approach allows for the synthesis of analogues with different substitution patterns on the oxazine ring.

Further diversification can be achieved by post-synthesis modifications. The 1,2-oxazine ring system is amenable to various transformations. For example, 3,6-dihydro-2H-1,2-oxazines can undergo [3+2] cycloadditions with reagents like nitrile oxides to form isoxazole-fused 1,2-oxazine products. researchgate.net This reactivity allows for the construction of more complex heterocyclic systems attached to the core structure.

The synthesis of bioisosteres often involves replacing the naphthalene moiety with other aromatic or heteroaromatic systems to modulate properties such as solubility, metabolism, and target interaction. For example, other bicyclic aromatic systems or even larger polycyclic aromatic hydrocarbons could be used in place of the naphthalene ring during the initial synthesis.

Below is a table summarizing potential strategies for generating analogues and bioisosteres:

| Modification Target | Synthetic Strategy | Potential Analogues/Bioisosteres | Key References |

| Naphthalene Ring | Use of substituted 1-nitronaphthalenes in hetero-Diels-Alder reaction. | Derivatives with substituents (e.g., methoxy, halogen) on the naphthalene ring. | researchgate.net |

| Oxazine Ring | Variation of the diene component in the hetero-Diels-Alder reaction. | Alkyl or aryl-substituted oxazine rings. | researchgate.net |

| Oxazine Ring | Post-synthesis modification via cycloaddition reactions. | Isoxazole-fused 1,2-oxazine derivatives. | researchgate.net |

| Bioisosteric Replacement | Use of other nitroso-heterocycles in the initial synthesis. | Analogues where the naphthalene is replaced by quinoline, isoquinoline, or other heteroaromatic systems. | mdpi.com |

Investigation of Reaction Mechanisms and Reaction Pathways

The primary reaction for forming the this compound core is the hetero-Diels-Alder (HDA) reaction. Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have been crucial in understanding the intricacies of this transformation.

The HDA reaction between a nitroso compound and a diene is a [4+2] cycloaddition. The reaction mechanism can proceed through either a concerted or a stepwise pathway, and the exact nature is influenced by the substituents on both the nitrosoarene and the diene. actascientific.com For nitrosoarenes reacting with dienes, the reaction is often a polar, single-step process. mdpi.com

Computational studies have shown that the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nitroso compound. The regioselectivity of the reaction, which determines the position of the naphthalene substituent on the oxazine ring, is also governed by these frontier molecular orbital interactions. mdpi.com

The formation of the 1,2-oxazine ring can also be influenced by the presence of catalysts. For example, palladium-catalyzed reactions of nitroarenes with dienes and carbon monoxide proceed through a proposed mechanism involving the reduction of the nitro group to a nitroso group by carbon monoxide, followed by the HDA reaction. researchgate.net

A summary of key mechanistic aspects is presented in the table below:

| Reaction Type | Key Mechanistic Features | Investigative Methods | Key References |

| Hetero-Diels-Alder | Concerted or stepwise [4+2] cycloaddition. | Density Functional Theory (DFT) calculations. | actascientific.commdpi.com |

| Hetero-Diels-Alder | Frontier Molecular Orbital (HOMO-LUMO) controlled. | Computational analysis. | mdpi.com |

| Palladium-Catalyzed Synthesis | In-situ generation of the nitroso intermediate from the nitroarene. | Experimental studies with catalyst variation. | researchgate.net |

Advanced Analytical Methodologies for Research and Characterization of 6 Naphthalen 1 Yl 2h 1,2 Oxazine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantitative Analysis, and Chiral Separations in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally labile compounds like 6-(Naphthalen-1-yl)-2H-1,2-oxazine. It is widely used for separating, identifying, and quantifying components in a mixture.

Method Development and Validation for Analytical and Preparative Scale

The development of a robust HPLC method is the first step in reliably assessing the purity of this compound. Due to the aromatic nature of the naphthalene (B1677914) moiety and the heterocyclic oxazine (B8389632) ring, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities. This includes selecting an appropriate stationary phase (e.g., C18 or C8), mobile phase composition (often a mixture of water with acetonitrile (B52724) or methanol (B129727) and a pH modifier like formic or acetic acid), flow rate, and column temperature. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the naphthalene chromophore exhibits maximum absorbance (e.g., around 245 nm). researchgate.net

Once developed, the method must be validated according to established guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (both repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For preparative scale HPLC, the validated analytical method is adapted by using larger columns and higher flow rates to isolate pure quantities of the target compound for further studies.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of a Naphthyl-Substituted Heterocycle

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography System |

| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.05M Ammonium Acetate Buffer (pH 5.6) B: Acetonitrile |

| Gradient | Time-based gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 245 nm |

| Injection Vol. | 10 µL |

This table represents typical starting conditions for a compound structurally similar to this compound, based on methods for related benz-1,3-oxazine derivatives. researchgate.net

Enantiomeric Purity Determination Using Chiral Stationary Phases

Since the 2H-1,2-oxazine ring may represent a chiral center, especially if substituted at positions that create stereoisomers, the determination of enantiomeric purity is critical. HPLC using Chiral Stationary Phases (CSPs) is the gold standard for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds. doi.org

The development of a chiral HPLC method involves screening different CSPs and mobile phase modes (normal phase, polar organic, or reversed-phase). The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), significantly influences the chiral recognition and separation. The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomers of this compound.

Table 2: Example Conditions for Chiral HPLC Separation

| Parameter | Value |

| Instrument | HPLC with UV Detector |

| Column | Amylose-based CSP (e.g., Lux Amylose-2) |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

This table illustrates a common setup for the chiral separation of heterocyclic compounds. The optimal conditions for this compound would require experimental determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling in Synthesis Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for profiling volatile impurities from the synthetic process. These can include residual solvents, starting materials, or volatile by-products. nih.gov

For the analysis of the main compound or non-volatile impurities, a derivatization step (e.g., silylation) may be necessary to increase volatility and thermal stability. researchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the structural elucidation of unknown impurities by analyzing their fragmentation patterns. nih.gov

Table 3: Hypothetical GC-MS Impurity Profile for a Synthesis Batch of this compound

| Retention Time (min) | Detected Ion (m/z) | Tentative Identification |

| 3.5 | 78 | Benzene (B151609) (Solvent) |

| 5.8 | 108 | Toluene (Solvent) |

| 12.4 | 128 | Naphthalene (Starting Material) |

| 15.2 | 170 | 1-Naphthylacetylene (By-product) |

This table is illustrative and represents potential volatile impurities that could be detected during the synthesis of the target compound.

Capillary Electrophoresis (CE) for High-Resolution Separations Based on Charge and Size

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules.

CE is known for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. It can also be a powerful tool for chiral separations by adding a chiral selector (e.g., cyclodextrins) to the running buffer.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Concentration Determination in Solutions

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself. bohrium.comnih.gov The signal intensity in a proton NMR (¹H-NMR) spectrum is directly proportional to the number of protons giving rise to that signal. acs.org

In a typical qNMR experiment, a precisely weighed amount of the sample is dissolved with a precisely weighed amount of a stable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, the absolute concentration and purity of this compound can be calculated with high accuracy and precision. This technique is particularly valuable as it provides structural confirmation and quantification in a single experiment. youtube.comnih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis, Metabolite Identification, and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. This technique is indispensable for identifying metabolites of this compound in biological matrices. youtube.com After separation by LC, the parent compound and its metabolites are ionized and selected in the first mass analyzer. They are then fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process provides structural information that is crucial for identifying the sites of metabolic transformation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. It is particularly useful for quantifying trace-level impurities in complex matrices by minimizing interferences. researchgate.net The "multiple reaction monitoring" (MRM) mode allows the instrument to selectively detect a specific parent-to-product ion transition, greatly improving the signal-to-noise ratio for the target analyte.

These hyphenated techniques are also invaluable for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products and by-products, leading to optimized synthetic procedures.

Potential Research Applications of 6 Naphthalen 1 Yl 2h 1,2 Oxazine in Chemical Biology and Materials Science

Development as Molecular Probes for Investigating Biological Pathways

The naphthalene (B1677914) component of 6-(naphthalen-1-yl)-2H-1,2-oxazine provides a strong foundation for its use as a molecular probe. Naphthalene derivatives are well-known for their unique photophysical and chemical properties, which make them excellent candidates for designing sensors to detect and image biologically relevant molecules and ions. nih.gov The inherent fluorescence of the naphthalene ring system can be modulated by the surrounding chemical environment, allowing for the design of "turn-on" or "turn-off" fluorescent probes. For instance, naphthalene-based probes have been successfully developed for the detection of species such as hydrogen sulfide (B99878) (H₂S) and various metal ions. acs.org

The 1,2-oxazine ring can also contribute to the functionality of a molecular probe. The nitrogen and oxygen atoms within the ring can act as binding sites for specific analytes, and conformational changes upon binding can lead to a detectable signal. The combination of the naphthalene fluorophore with the recognition capabilities of the 1,2-oxazine ring could lead to the development of highly selective and sensitive probes for investigating complex biological pathways.

Utilization as Scaffolds for Rational Design of New Small Molecules in Academic Research

Both naphthalene and 1,2-oxazine derivatives are recognized as privileged scaffolds in medicinal chemistry. ekb.egnih.govnih.gov The naphthalene scaffold is present in a number of FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govijpsjournal.comekb.eg Its rigid, bicyclic structure provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.

The 1,2-oxazine ring system is also of significant interest in drug discovery. Derivatives of 1,2-oxazine have been shown to exhibit a variety of biological activities, including anticancer and antimicrobial properties. zioc.ru The presence of nitrogen and oxygen heteroatoms in the 1,2-oxazine ring allows for the formation of hydrogen bonds and other non-covalent interactions with biological macromolecules, making it a valuable component in the design of new therapeutic agents.

The combination of these two scaffolds in this compound creates a novel and versatile platform for the rational design of new small molecules. By modifying the substituents on both the naphthalene and 1,2-oxazine rings, researchers can systematically explore the structure-activity relationships and optimize the biological activity of the resulting compounds.

| Scaffold | Examples of Biological Activities in Derivatives | FDA-Approved Drugs Containing the Scaffold |

| Naphthalene | Antimicrobial, Antiviral, Antidiabetic, Anticancer, Anti-inflammatory ekb.egekb.eg | Naproxen, Propranolol, Terbinafine nih.gov |

| 1,2-Oxazine | Anticancer, Antimicrobial, Anti-inflammatory nih.govzioc.ru | (Fewer examples of direct 1,2-oxazine drugs, but a key synthetic intermediate) |

Exploration as Fluorescent Tags or Imaging Agents in Biological Systems

The inherent fluorescence of the naphthalene moiety makes this compound a promising candidate for use as a fluorescent tag or imaging agent. Naphthalene-based fluorophores have been widely employed in various bioimaging applications due to their favorable photophysical properties, such as high quantum yields and good photostability. nih.gov These fluorophores can be designed to have large Stokes shifts, which is advantageous for reducing background noise and improving image quality. rsc.org

Naphthalene derivatives have been successfully used for direct cell imaging, allowing for the visualization of cellular structures and processes. nih.gov Furthermore, they have been developed into probes for imaging specific organelles, such as mitochondria, and for monitoring intracellular pH. rsc.org The conjugation of this compound to biomolecules of interest could enable the tracking of their localization and dynamics within living cells. The 1,2-oxazine ring could also be functionalized to introduce targeting moieties that direct the fluorescent tag to specific cellular compartments or proteins.

| Probe Type | Target Analyte/Application | Key Feature of Naphthalene Moiety |

| Two-Photon Probe | Hydrogen Sulfide (H₂S) acs.org | Enhanced sensitivity and deep tissue imaging capability |

| Cysteine-Selective Probe | Cysteine (Cys) rsc.org | Large Stokes shift for improved signal-to-noise ratio |

| Mitochondrial pH Probe | Intracellular pH rsc.org | Environment-sensitive fluorescence |

Investigation of Optoelectronic Properties and Potential in Organic Materials Research

The π-conjugated system of the naphthalene ring in this compound suggests its potential for applications in organic materials research, particularly in the field of optoelectronics. Naphthalene-based materials are being actively investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The introduction of a naphthalene core into a polymer or small molecule can enhance its charge transport properties and influence its emission characteristics. tandfonline.com

The electronic properties of naphthalene derivatives can be tuned by the introduction of different substituent groups. researchgate.net The presence of the 1,2-oxazine ring in this compound introduces heteroatoms that can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, can affect its charge injection and transport capabilities, as well as its fluorescence properties. The self-assembly of such molecules can also lead to tunable optical properties. rsc.org

| Material Class | Potential Application | Relevant Property of Naphthalene Core |

| Conjugated Polymers | Blue-emitting OLEDs mdpi.com | Wide bandgap and high fluorescence efficiency |

| Small Molecule Semiconductors | Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility tandfonline.com |

| Self-Assembled Superstructures | Light-Harvesting Systems rsc.org | Tunable fluorescence and energy transfer capabilities |

Role in Supramolecular Chemistry and Host-Guest Recognition Studies

The planar and aromatic nature of the naphthalene unit makes this compound a valuable building block in supramolecular chemistry. Aromatic systems are known to participate in non-covalent interactions, such as π-π stacking, which are fundamental to the construction of self-assembled supramolecular architectures. rsc.org These interactions can be used to create well-defined host-guest complexes, where a "host" molecule selectively binds a "guest" molecule. mdpi.com

The naphthalene moiety can act as a binding site for electron-deficient guest molecules through π-π interactions. The 1,2-oxazine ring, with its heteroatoms, can also participate in hydrogen bonding and other directional interactions, further contributing to the specificity of host-guest recognition. The study of such interactions is crucial for the development of molecular sensors, drug delivery systems, and new catalytic systems. thno.org The kinetic and thermodynamic stability of these host-guest complexes can be investigated using various spectroscopic techniques. pnas.orgrsc.org

Future Research Directions and Unexplored Avenues for 6 Naphthalen 1 Yl 2h 1,2 Oxazine

Development of Novel and More Efficient Synthetic Routes, Including Flow Chemistry Approaches

Current synthetic strategies for 1,2-oxazines often rely on methods like hetero-Diels-Alder reactions or various annulation techniques. researchgate.netrsc.org However, these routes can sometimes lack generality, regioselectivity, or efficiency, especially when dealing with complex substituents like the naphthalen-1-yl group. clockss.org A primary area for future research is the development of robust and high-yielding synthetic protocols specifically tailored for 6-(Naphthalen-1-yl)-2H-1,2-oxazine.

Future synthetic exploration should focus on:

Catalyst Development: Investigating novel catalysts, including earth-abundant metals or organocatalysts, to improve reaction rates, yields, and stereoselectivity. nih.gov

Reaction Optimization: Systematically optimizing reaction conditions (solvent, temperature, pressure) to minimize side-product formation and simplify purification.

Flow Chemistry: A significant and largely unexplored avenue is the adaptation of synthesis to continuous flow chemistry. mdpi.com Flow reactors offer superior control over reaction parameters, enhance safety when dealing with unstable intermediates, and allow for easier scalability. nih.gov Developing a flow-based synthesis would represent a major advancement, enabling the rapid and efficient production of this compound for further studies.

| Research Focus | Objective | Potential Advantage |

| Novel Catalysis | Improve yield and selectivity | Greener chemistry, lower cost, access to new derivatives |

| Reaction Optimization | Reduce byproducts, simplify purification | Increased overall efficiency and cost-effectiveness |

| Flow Chemistry | Enhance safety, control, and scalability | Rapid production, safe handling of hazardous reagents |

Discovery of New Biological Targets and Unraveling Undiscovered Mechanisms of Action

The oxazine (B8389632) heterocyclic system is a "privileged scaffold" known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.netresearchgate.netumpr.ac.id Derivatives of naphthoxazines have specifically been investigated for their potential as antibacterial and anticancer agents. umpr.ac.id However, for this compound itself, the specific biological targets and mechanisms of action are unknown.

Future research should prioritize:

Broad-Spectrum Biological Screening: Initial screening against a diverse panel of cancer cell lines, pathogenic bacteria (Gram-positive and Gram-negative), fungi, and viruses to identify primary areas of bioactivity. umpr.ac.idnih.gov

Target Identification: Once a promising activity is identified (e.g., anticancer), subsequent studies must focus on identifying the specific molecular target. This could involve affinity chromatography, proteomics, or genetic screening approaches. For instance, based on related compounds, potential targets could include enzymes like acetylcholinesterase or viral coat proteins. nih.govnih.gov

Mechanism of Action Studies: Elucidating how the compound exerts its biological effect is crucial. This involves detailed cellular and molecular biology studies to understand its impact on signaling pathways, metabolic processes, or cellular structures.

Integration into Complex Chemical Systems and Multi-Component Reactions

The true synthetic utility of a chemical scaffold is often demonstrated by its ability to be incorporated into more complex molecular architectures. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools in modern chemistry for rapidly generating molecular diversity and complexity. beilstein-journals.orgfrontiersin.org

Future work in this area should explore:

Novel MCRs: Designing new one-pot, multi-component reactions where this compound (or its precursors) is a key building block. This would enable the creation of large, diverse libraries of complex derivatives in a time- and resource-efficient manner. researchgate.net

Post-Synthetic Modification: Using the this compound core as a platform for further chemical modifications. Functional groups could be introduced onto the oxazine or naphthalene (B1677914) rings to append other molecular fragments, creating hybrid molecules with potentially synergistic biological activities.

Advanced Computational Modeling for Predictive Research in Synthesis and Biological Activity

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and guiding experimental design, thus saving time and resources. researchgate.net For a relatively unexplored molecule like this compound, computational modeling is an invaluable starting point.

Key computational avenues to explore include:

DFT for Synthesis Prediction: Using Density Functional Theory (DFT) to model potential synthetic reactions. mdpi.com This can help predict reaction feasibility, understand mechanisms, and identify the most promising synthetic routes before extensive lab work is undertaken. nih.gov

Molecular Docking: Predicting the binding affinity of this compound and its virtual derivatives against known biological targets (e.g., enzyme active sites). This can prioritize which derivatives to synthesize for specific biological applications, such as enzyme inhibition. nih.govresearchgate.net

QSAR and Molecular Dynamics: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of derivatives with their biological activity. Molecular dynamics simulations can further explore the stability and conformational changes of the compound when interacting with a biological target. nih.gov

Exploration of High-Throughput Screening Methodologies for this compound Derivative Libraries

Once synthetic routes are established for creating a library of derivatives based on the this compound scaffold, efficient biological evaluation becomes paramount. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target or cellular assay. nih.gov

Future efforts should focus on:

Assay Development: Creating and validating robust HTS assays tailored to the potential activities of this compound class. This could include assays for antibacterial activity, cytotoxicity against cancer cells, or specific enzyme inhibition. nih.gov

Library Screening: Systematically screening the synthesized derivative library to identify "hit" compounds with significant biological activity. ku.edu

Hit-to-Lead Optimization: Using the data from HTS to inform the next cycle of chemical synthesis and computational modeling, leading to the development of more potent and selective "lead" compounds for potential drug development.

By pursuing these integrated research directions, the scientific community can systematically uncover the synthetic utility, biological functions, and therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Naphthalen-1-yl)-2H-1,2-oxazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, propargyl bromide can be used to functionalize naphthol derivatives (as seen in analogous syntheses of naphthalene-containing oxazolones) . Key parameters include solvent choice (DMF for solubility), base (K₂CO₃ for deprotonation), and reaction time (2–4 hours for completion). Purification via column chromatography with n-hexane/ethyl acetate (9:1) is recommended. Yield optimization requires stoichiometric control of reagents and inert atmosphere conditions to prevent side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The naphthalene protons appear as multiplets in the aromatic region (δ 7.2–8.5 ppm), while oxazine ring protons resonate between δ 4.0–6.0 ppm. Coupling constants (e.g., J = 5–8 Hz) confirm ring conformation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of the oxazine ring (C₄H₅NO) is a common fragmentation pathway .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs ) resolves bond angles and planarity of the naphthalene-oxazine system.

Advanced Research Questions

Q. What computational methods are employed to study the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential reactive sites. For instance, the electron-deficient oxazine ring may act as a site for nucleophilic attack, while the naphthalene moiety contributes to π-π stacking interactions in supramolecular assemblies . Molecular dynamics simulations further assess solvent effects on stability.

Q. How do tautomeric equilibria or ring-opening reactions affect the stability of 2H-1,2-oxazine derivatives under varying pH conditions?

- Methodological Answer : The oxazine ring is prone to hydrolysis in acidic or basic media. Kinetic studies using UV-Vis spectroscopy (monitoring λₐᵦₛ at 250–300 nm) reveal pH-dependent degradation pathways. For example, protonation at the oxygen atom accelerates ring-opening to form ketone intermediates. Buffered solutions (pH 6–8) stabilize the oxazine structure, as demonstrated in related 1,2-oxazine systems .

Q. What strategies address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variations of ±0.2 ppm) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation using heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies ambiguous assignments. Additionally, comparative analysis with crystallographic data resolves ambiguities in substituent positioning .

Q. How can the compound’s role in catalytic or photochemical applications be explored experimentally?

- Methodological Answer :

- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor catalytic efficiency via GC or HPLC for product yield .

- Photochemistry : UV irradiation (254–365 nm) in the presence of electron donors/acceptors (e.g., methyl viologen) assesses photoinduced electron transfer using fluorescence quenching experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.